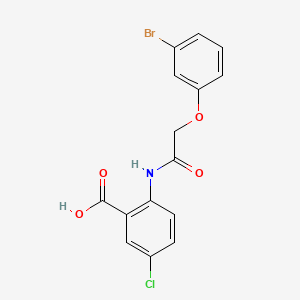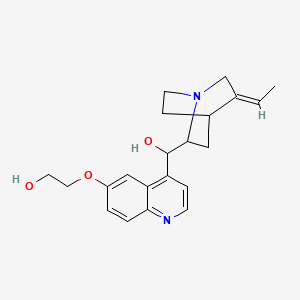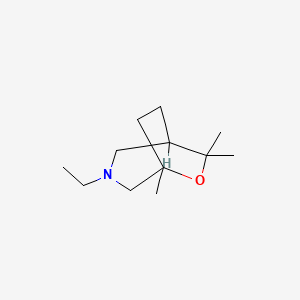
Dimethyl 2-(but-1-en-1-yl)butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(but-1-en-1-yl)butanedioate is an organic compound with the molecular formula C10H16O4. It is a derivative of butanedioic acid, where two of the hydrogen atoms are replaced by methyl groups, and one of the carboxyl groups is esterified with a but-1-en-1-yl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2-(but-1-en-1-yl)butanedioate can be synthesized through several methods. One common approach involves the esterification of butanedioic acid with but-1-en-1-ol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. The reaction mixture is then purified through distillation to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-(but-1-en-1-yl)butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Butanedioic acid derivatives.
Reduction: Alcohols corresponding to the ester groups.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl 2-(but-1-en-1-yl)butanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: Research into potential pharmaceutical applications, such as prodrugs that release active compounds upon metabolic conversion.
Industry: Utilized in the production of polymers and resins due to its reactivity and ability to form cross-linked structures.
Mécanisme D'action
The mechanism by which dimethyl 2-(but-1-en-1-yl)butanedioate exerts its effects depends on the specific reaction it undergoes. For example, in esterification reactions, the compound acts as an electrophile, reacting with nucleophiles to form new ester bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl butanedioate: A simpler ester of butanedioic acid without the but-1-en-1-yl group.
Dimethyl succinate: Another ester of butanedioic acid, commonly used in organic synthesis.
MDMB-4en-PINACA: A synthetic cannabinoid with a similar ester structure but different functional groups and applications.
Uniqueness
Dimethyl 2-(but-1-en-1-yl)butanedioate is unique due to the presence of the but-1-en-1-yl group, which imparts distinct reactivity and potential applications compared to other esters of butanedioic acid. This structural feature allows for a broader range of chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
71195-19-2 |
|---|---|
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
dimethyl 2-but-1-enylbutanedioate |
InChI |
InChI=1S/C10H16O4/c1-4-5-6-8(10(12)14-3)7-9(11)13-2/h5-6,8H,4,7H2,1-3H3 |
Clé InChI |
RSESRCGMLBHVBY-UHFFFAOYSA-N |
SMILES canonique |
CCC=CC(CC(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


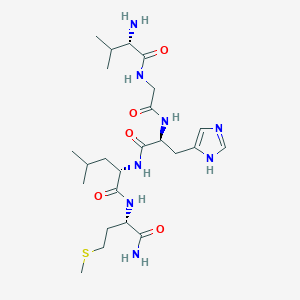
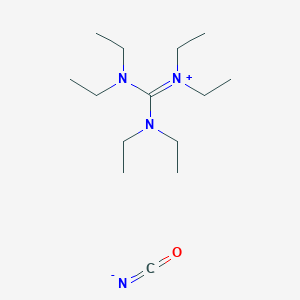
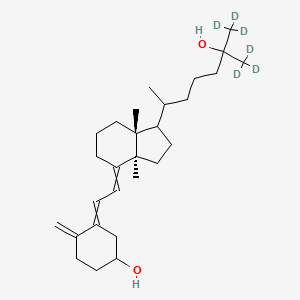
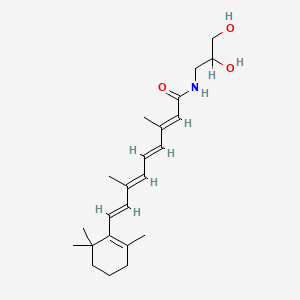
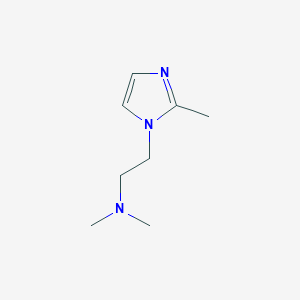
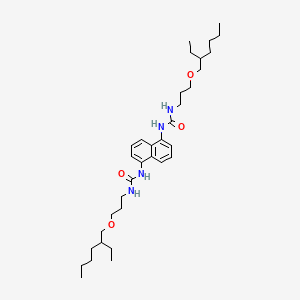
![Lithium chloro[dimethyl(phenyl)silyl]methanide](/img/structure/B14455852.png)
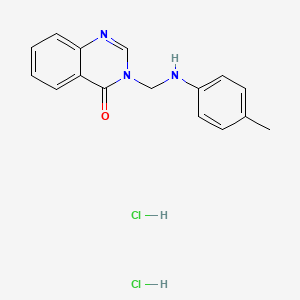
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)propan-1-one](/img/structure/B14455875.png)
![2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]-](/img/structure/B14455883.png)
